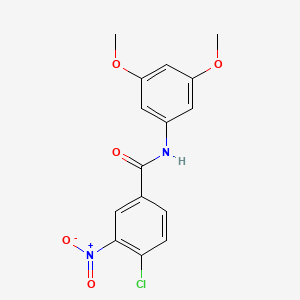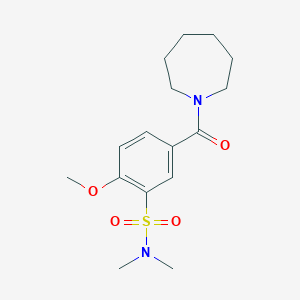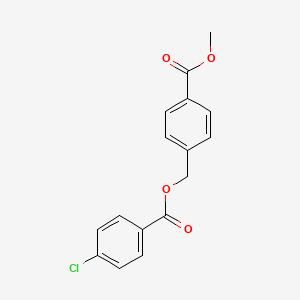
4-(methoxycarbonyl)benzyl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxycarbonyl)benzyl 4-chlorobenzoate, also known as MCBBC, is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical intermediate and its unique properties. MCBBC is a white crystalline powder with a molecular weight of 337.78 g/mol. In
科学的研究の応用
4-(methoxycarbonyl)benzyl 4-chlorobenzoate has been studied for its potential as a pharmaceutical intermediate in the synthesis of various drugs such as anti-inflammatory and anti-cancer agents. It has also been investigated for its antimicrobial and antioxidant properties. This compound has been shown to inhibit the growth of various bacterial strains and exhibit scavenging activity against free radicals. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
作用機序
The mechanism of action of 4-(methoxycarbonyl)benzyl 4-chlorobenzoate is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with cellular components such as enzymes and receptors. This compound may also modulate cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been demonstrated to enhance the activity of antioxidant enzymes and reduce oxidative stress.
実験室実験の利点と制限
4-(methoxycarbonyl)benzyl 4-chlorobenzoate has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize and purify, and its properties can be easily characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. However, this compound has some limitations as well. It can be unstable under certain conditions and may require special storage and handling procedures. Additionally, this compound may exhibit low solubility in some solvents, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of 4-(methoxycarbonyl)benzyl 4-chlorobenzoate. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of interest could be the investigation of this compound's potential as a fluorescent probe for the detection of other biological molecules. Additionally, further studies could be conducted to elucidate the mechanism of action and biological effects of this compound. Overall, the unique properties of this compound make it a promising compound for future scientific research.
合成法
The synthesis of 4-(methoxycarbonyl)benzyl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with 4-(methoxycarbonyl)benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified through recrystallization. The yield of this compound can be optimized by varying the reaction conditions such as temperature, solvent, and catalyst.
特性
IUPAC Name |
methyl 4-[(4-chlorobenzoyl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-20-15(18)12-4-2-11(3-5-12)10-21-16(19)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVLQGYMNVGRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

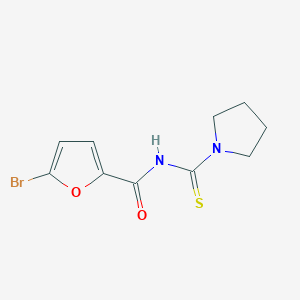
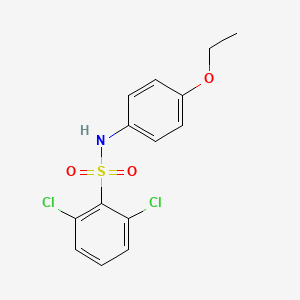
![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
amino]carbonyl}amino)benzoate](/img/structure/B5776719.png)
![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B5776730.png)


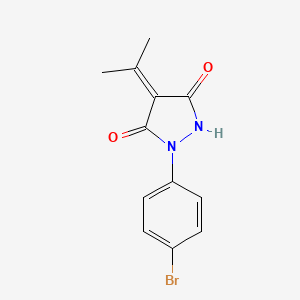
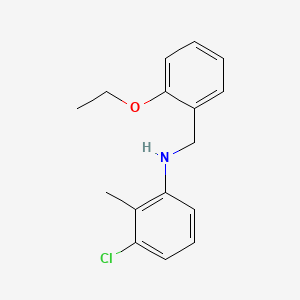
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)
